Methyl 5-chloropyridine-2-carboxylate

Drug design Lipinski Rule of Five Bioavailability prediction

Methyl 5-chloropyridine-2-carboxylate (CAS 132308-19-1) is a heterocyclic ester belonging to the chloropicolinate subclass, with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl ester group at the 2-position, yielding a white crystalline solid (melting point 85–87 °C) with a density of 1.294 g/cm³, a boiling point of 247.4 °C at 760 mmHg, and a calculated LogP of 1.52.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 132308-19-1
Cat. No. B048098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloropyridine-2-carboxylate
CAS132308-19-1
Synonyms5-chloro-2-pyridinecarboxylic Acid Methyl Ester; _x000B_5-Chloro-pyridine-2-carboxylic Acid Methyl Ester;  Methyl 5-Chloropicolinate
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3
InChIKeyQHFFLLBWCXVJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Chloropyridine-2-carboxylate: Physicochemical & Procurement Profile


Methyl 5-chloropyridine-2-carboxylate (CAS 132308-19-1) is a heterocyclic ester belonging to the chloropicolinate subclass, with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a pyridine ring substituted with a chlorine atom at the 5-position and a methyl ester group at the 2-position, yielding a white crystalline solid (melting point 85–87 °C) with a density of 1.294 g/cm³, a boiling point of 247.4 °C at 760 mmHg, and a calculated LogP of 1.52 . This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, most notably as a key reagent for constructing potent and selective liver X receptor (LXR) agonists .

1 Synthetic Role Versatile building block for drug and agrochemical discovery. Patent-cited scaffold
2 Physical Form Crystalline solid suitable for automated dispensing workflows. Ambient storage
3 Reactivity Profile Balanced leaving group for SNAr and cross-coupling reactions. Class-level inference

Methyl 5-Chloropyridine-2-carboxylate: Why Analogs Cannot Substitute


Within the 5-halopyridine-2-carboxylate ester family, physicochemical properties critical to synthetic utility and biological performance diverge substantially across halogen and ester variants . The chlorine substituent provides a balanced leaving-group aptitude for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions—unlike fluorine, which is a significantly poorer nucleofuge, or bromine, which is a better leaving group but introduces higher molecular weight (216.03 vs. 171.58 g/mol) and greater lipophilicity (LogP 1.63 vs. 1.52) that can complicate downstream drug design . Similarly, replacing the methyl ester with an ethyl ester shifts the LogP from 1.52 to 1.91 and lowers the melting point from 85–87 °C to 47–50 °C, altering both handling characteristics and reactivity in subsequent synthetic steps . These quantitative differences mean that direct substitution cannot be assumed to preserve reaction yields, purification profiles, or biological target engagement—each analog represents a distinct chemical entity requiring independent optimization.

Halogen 5-Chloro (Target) vs 5-Fluoro or 5-Bromo
Leaving-group aptitude and lipophilicity differ substantially; reaction yields and drug-likeness profiles may not transfer.
Ester Methyl ester (Target) vs Ethyl ester analog
Hydrolysis rate and physical state (melting point) diverge, which can alter deprotection timing and solid-handling characteristics.

Methyl 5-Chloropyridine-2-carboxylate: Head-to-Head Differentiation Evidence


Lipophilicity Among 5-Halopyridine Methyl Esters

Methyl 5-chloropyridine-2-carboxylate exhibits a calculated LogP of 1.52, positioning it at an intermediate lipophilicity between the more polar 5-fluoro analog (LogP 1.01) and the more lipophilic 5-bromo analog (LogP 1.63) . This intermediate value falls within the optimal LogP range (1–3) recommended by the Lipinski Rule of Five for oral drug candidates, whereas the fluoro analog borders on being too hydrophilic and the bromo analog approaches the upper acceptability limit while also increasing molecular weight by 44.45 g/mol .

Lipophilicity Among 5-Halopyridine Methyl Esters
Cross-study comparable
LogP 1.52 (Cl), vs. 1.01 (F) and 1.63 (Br)
Intermediate lipophilicity supports drug-like property optimization.
Calculated LogP data from multiple chemical databases.
Drug design Lipinski Rule of Five Bioavailability prediction

Melting Point Advantage Over Ethyl Ester Analog

Methyl 5-chloropyridine-2-carboxylate is a white crystalline solid with a melting point of 85–87 °C , enabling straightforward weighing and storage at ambient temperature. In contrast, the ethyl ester analog (ethyl 5-chloropyridine-2-carboxylate, CAS 128072-93-5) exhibits a lower melting point of 47–50 °C [1], making it more prone to caking, clumping, or partial melting under routine laboratory or warehouse conditions, which complicates accurate dispensing and long-term inventory management.

Melting Point Advantage Over Ethyl Ester Analog
Cross-study comparable
85–87 °C vs. 47–50 °C for ethyl ester
Supports solid-handling and ambient storage stability.
A ~38 °C higher melting point reduces caking risk.
Solid-handling Storage stability Process chemistry

SNAr Reactivity: Chlorine vs. Fluoro and Bromo Analogs

In nucleophilic aromatic substitution (SNAr) on the pyridine ring, the leaving-group aptitude follows the established order F ≪ Cl < Br for 2-halopyridines, with fluoride being a markedly poorer nucleofuge . The chlorine substituent in methyl 5-chloropyridine-2-carboxylate provides sufficient electrophilic activation for efficient SNAr chemistry while avoiding the excessive reactivity and cost premium associated with the bromo analog (methyl 5-bromopyridine-2-carboxylate, CAS 29682-15-3) [1]. Quantitative rate comparisons in 2-halopyridine systems demonstrate that 2-fluoropyridine reacts approximately 250 times slower with nucleophiles than 2-chloropyridine, a trend that also governs reactivity at the electronically analogous 5-position .

SNAr Reactivity: Chlorine vs. Fluoro/Bromo Analogs
Class-level inference
~250× rate enhancement for Cl vs. F in 2-halopyridine SNAr
Balanced reactivity profile supports efficient synthesis.
Class-level inference from 2-halopyridine model systems.
Nucleophilic aromatic substitution Cross-coupling Synthetic methodology

Patent-Cited Use in LXR Agonist Synthesis

Methyl 5-chloropyridine-2-carboxylate is explicitly designated as the reagent of choice for synthesizing (propyl)(trifluoromethyl)benzisoxazolyloxypropyl-substituted arylcarboxylic acids and heterarylcarboxylic acids, a compound class engineered as potent and selective liver X receptor (LXR) agonists for reverse cholesterol transport and HDL elevation . This specific synthetic utility is documented across multiple supplier technical datasheets referencing the same patent family (WO 2007/081335 A1) [1]. Neither the 5-fluoro, 5-bromo, nor ethyl ester analogs are equivalently cited in this patent context, implying that the chlorine-methyl ester combination provides uniquely suitable reactivity for the multi-step synthetic sequence leading to these therapeutically relevant LXR modulators.

Patent-Cited Use in LXR Agonist Synthesis
Supporting evidence
Exclusive patent citation for LXR agonist synthetic route
Supports synthetic route fidelity in medicinal chemistry programs.
Qualitative differentiation from patent family WO 2007/081335 A1.
LXR agonist Cardiometabolic drug discovery Cholesterol reverse transport

Cost & Supply Accessibility vs. Bromo Analog

Methyl 5-chloropyridine-2-carboxylate is commercially available from multiple global suppliers at standard purities of ≥95% to ≥98%, with small-quantity pricing approximately $9.90/g and bulk pricing (100 g) around $205 . In contrast, the 5-bromo analog (CAS 29682-15-3) typically commands a higher price point due to the greater cost of brominated precursors and lower manufacturing volume, reflecting the general industry trend where brominated heterocyclic intermediates are 1.5–3× more expensive than their chlorinated counterparts on a per-mole basis [1]. Additionally, the chlorine atom's lower atomic weight (35.45 vs. 79.90 for bromine) means that for a given mass of material purchased, the chloro compound delivers approximately 26% more moles of reactive intermediate, improving atom economy in downstream synthetic steps.

Cost & Supply Accessibility vs. Bromo Analog
Cross-study comparable
26% more moles per gram and broader supplier availability than Br analog
Supports procurement economics for large-scale synthesis.
Molar efficiency advantage: 5.83 mmol/g vs. 4.63 mmol/g for Br analog.
Procurement economics Supply chain reliability Bulk intermediate sourcing

Ester Hydrolysis: Methyl Ester Stability & Deprotection

The methyl ester of 5-chloropyridine-2-carboxylic acid provides a balanced hydrolysis profile for multi-step synthesis: it is sufficiently stable under neutral and mildly basic conditions to survive common transformations (e.g., Suzuki couplings, reductive aminations), yet can be cleanly cleaved under standard saponification conditions (LiOH/THF/H₂O or NaOH/MeOH) to liberate the free carboxylic acid for subsequent amide coupling or salt formation . The ethyl ester analog (CAS 128072-93-5), with its larger alkoxy group, hydrolyzes approximately 2–3× slower under identical basic conditions due to steric hindrance at the carbonyl carbon—a well-established trend in ester hydrolysis kinetics . This kinetic differentiation can be decisive when chemoselective deprotection is required in the presence of other base-sensitive functionalities.

Ester Hydrolysis: Methyl Ester Stability & Deprotection
Class-level inference
Estimated 2–3× faster hydrolysis than ethyl ester
Predictable deprotection supports synthetic route design.
Class-level inference from ester hydrolysis kinetics principles.
Protecting group strategy Synthetic route design Ester hydrolysis

Methyl 5-Chloropyridine-2-carboxylate: Research & Application Scenarios


LXR Agonist Intermediate for Cardiometabolic Programs

Methyl 5-chloropyridine-2-carboxylate is the designated synthetic precursor for constructing (propyl)(trifluoromethyl)benzisoxazolyloxypropyl-substituted arylcarboxylic acids and heterarylcarboxylic acids, a compound class developed as potent and selective liver X receptor (LXR) agonists . Its intermediate LogP (1.52) and balanced chlorine leaving-group reactivity make it specifically suited for the multi-step coupling sequence required to assemble these therapeutically relevant molecules. Procurement of this exact intermediate, rather than a halogen or ester analog, ensures fidelity to the published synthetic route and avoids introducing variables that could alter reaction yields or impurity profiles in the final LXR agonist candidates .

Library Synthesis: Privileged Pyridine Scaffold

The chlorine atom at the 5-position of the pyridine ring enables sequential diversification via both SNAr displacement (with amines, thiols, or alkoxides) and palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), while the methyl ester serves as a masked carboxylic acid that can be unmasked at the final step for amide library generation . The compound's favorable physical form (melting point 85–87 °C) facilitates automated solid-dispensing workflows, and its intermediate LogP ensures that resulting library members remain within drug-like chemical space, avoiding the excessive lipophilicity drift that would occur with the bromo analog (LogP 1.63) .

Agrochemical Intermediate: Herbicide & Insecticide Precursors

Methyl 5-chloropyridine-2-carboxylate serves as a key building block for synthesizing chloropyridine-based herbicides and insecticides, with derivatives demonstrating efficacy against common agricultural weeds (e.g., Amaranthus retroflexus at 85% inhibition and Echinochloa crus-galli at 78% inhibition in greenhouse trials) . The chlorine substituent at the 5-position is critical for target-site binding in many agrochemical pharmacophores, and the methyl ester provides a synthetic handle for further derivatization. The compound's broad commercial availability and competitive bulk pricing ($205/100 g) support cost-effective scale-up for agrochemical process development compared to scarce and more expensive brominated alternatives .

MAO-B Inhibitor Intermediate for Neurological Disorders

The closely related 5-chloropyridine-2-carboxylic acid and its amide derivatives (e.g., N-(2-aminoethyl)-5-chloropyridine-2-carboxamide) are known reversible and highly active monoamine oxidase B (MAO-B) inhibitors with potential applications in Parkinson's disease and depression . Methyl 5-chloropyridine-2-carboxylate serves as a stable, storable precursor that can be efficiently converted to the corresponding carboxylic acid, acid chloride, or amide derivatives under standard conditions. Its higher melting point (85–87 °C) relative to the ethyl ester analog (47–50 °C) makes it the preferred form for long-term storage in compound management facilities supporting neurological drug discovery programs .

Application
Selection Property
Validation Focus
LXR Agonist Intermediate for Cardiometabolic Programs
Patent-cited synthetic precursor
Synthetic route fidelity and impurity profile
Library Synthesis: Privileged Pyridine Scaffold
Sequential diversification handles
Drug-like chemical space compliance
Agrochemical Intermediate for Herbicide/Insecticide Precursors
Broad commercial availability
Cost-effective process development scale-up
MAO-B Inhibitor Intermediate for Neurological Research
Stable solid-state storage form
Long-term compound management stability

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